2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide
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Overview
Description
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is a complex organic compound that features a biphenyl group linked to a pyridinium ion through a vinyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid in the presence of a palladium catalyst and a base.
Vinylation: The biphenyl compound is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with methyl iodide to form the pyridinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The pyridinium ion can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion.
Oxidation and Reduction: The vinyl group can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nitration: Nitro-biphenyl derivatives
Sulfonation: Sulfonyl-biphenyl derivatives
Halogenation: Halogenated biphenyl derivatives
Nucleophilic Substitution: Substituted pyridinium salts
Oxidation: Epoxides
Reduction: Alkanes
Scientific Research Applications
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide involves its interaction with biological membranes and molecular targets:
Membrane Disruption: The compound can insert into lipid bilayers, causing membrane destabilization and increased permeability.
Molecular Targets: It can interact with specific proteins and enzymes, inhibiting their function and leading to cellular effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-ethylpyridinium iodide
- 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-propylpyridinium iodide
- 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-butylpyridinium iodide
Uniqueness
2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide is unique due to its specific structural features, such as the methyl group on the pyridinium ion, which can influence its reactivity and interaction with biological targets. This compound’s distinct electronic properties and steric effects make it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRYEWECLOOAC-JRUHLWALSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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